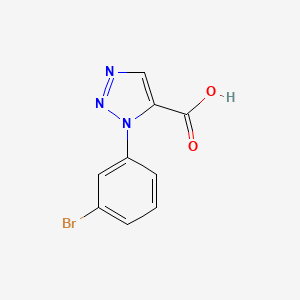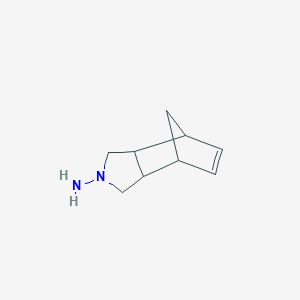![molecular formula C16H9ClO2 B12127300 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- CAS No. 15875-56-6](/img/structure/B12127300.png)
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorophenyl group attached to the indene core
準備方法
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- can be achieved through several routes. One common method involves the reaction of 1H-indene-1,3(2H)-dione with 2-chlorobenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency and scalability of the synthesis.
化学反応の分析
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their activity and leading to various biological outcomes.
類似化合物との比較
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione, 2-[(2-bromophenyl)methylene]-: This compound features a bromophenyl group instead of a chlorophenyl group, leading to different reactivity and properties.
1H-Indene-1,3(2H)-dione, 2-[(2-fluorophenyl)methylene]-: The presence of a fluorophenyl group imparts unique electronic effects, influencing the compound’s behavior in chemical reactions.
1H-Indene-1,3(2H)-dione, 2-[(2-methylphenyl)methylene]-: The methyl group in this compound affects its steric and electronic properties, making it distinct from the chlorophenyl derivative.
特性
CAS番号 |
15875-56-6 |
|---|---|
分子式 |
C16H9ClO2 |
分子量 |
268.69 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H |
InChIキー |
YVMQXWYKPVDDNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)

![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)


![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)



![4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)


![N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide](/img/structure/B12127313.png)
